molecular formula C₂₉H₃₃NO₆ B1141813 Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside CAS No. 62867-63-4

Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside

Cat. No. B1141813
CAS RN: 62867-63-4
M. Wt: 491.58
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including deacetalation, methylation, selective benzoylation, p-toluenesulfonylation, and glycosylation processes. For instance, benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside was obtained through a series of reactions starting from benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, followed by methylation, deacetalation, and glycosylation steps to produce disaccharide derivatives (Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

Structural analyses, such as 13C-n.m.r. spectroscopy, are essential for establishing the compound's configuration and understanding its molecular conformation. This analytical technique was employed to confirm the structure of synthesized disaccharide derivatives (Matta, Vig, & Abbas, 1984).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including selective cleavage of glycosidic linkages, which is critical for synthesizing and manipulating carbohydrate-based structures. For example, selective cleavage of glycosidic linkages in compounds containing 2-amino-2-deoxyhexose residues was demonstrated using a model bioside, highlighting the methodology for selective manipulation of such molecules (Dmitrieve, Knirel, & Kochetkov, 1973).

Physical Properties Analysis

The physical properties, such as crystallinity and solubility, are crucial for understanding the compound's behavior under different conditions. While specific information on Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside was not directly found, related compounds have been characterized to determine their physical properties and behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside, including its reactivity with different chemical groups and under various conditions, are essential for its application in synthesis and biological studies. Studies on related compounds provide insights into the reactivity of the acetamido group, the stability of the glycosidic bond, and the potential for further functionalization (Dmitrieve, Knirel, & Kochetkov, 1973).

Scientific Research Applications

Synthesis of Complex Glycostructures

Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside is instrumental in synthesizing complex carbohydrates and glycoconjugates. Its derivatives are used as intermediates in the formation of structures that are part of or resemble cell surface oligosaccharides, important for understanding cell-cell interactions, pathogen-host recognition, and immune responses (Parquet & Sinaÿ, 1971); (Warren & Jeanloz, 1977).

Preparation of Disaccharide Derivatives

This compound facilitates the synthesis of disaccharides and trisaccharides, crucial for developing blood group antigens and understanding molecular recognition processes. Such synthetic strategies are vital for producing biomimetic materials for medical research and therapeutic applications (Rana, Vig, & Matta, 1982).

Role in Glycosylation Processes

The compound is used in glycosylation reactions to produce glycosides, glycopeptides, and other glycoconjugates, which are essential for studying biological processes and developing therapeutic agents. These synthetic pathways allow for the precise control of glycosidic linkage formation, leading to the production of substances with specific biological activities (Hasegawa, Kawai, Kasugai, & Kiso, 1978).

Contributions to Biochemical Research

The versatility of Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside in synthesizing various glycoforms makes it a valuable tool in biochemical research. By enabling the creation of molecules that mimic natural structures, researchers can probe the mechanisms of diseases, explore drug-receptor interactions, and develop novel therapeutics (Matta, Vig, & Abbas, 1984).

properties

IUPAC Name

N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25?,26-,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMIDJUZUBPQHV-YOJZQMTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676216
Record name Benzyl (5xi)-2-acetamido-3,6-di-O-benzyl-2-deoxy-beta-D-lyxo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside

CAS RN

62867-63-4
Record name Benzyl (5xi)-2-acetamido-3,6-di-O-benzyl-2-deoxy-beta-D-lyxo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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